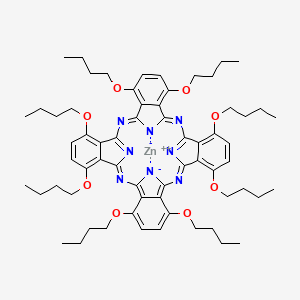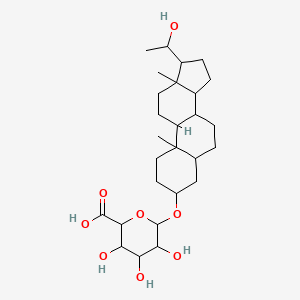
CID 16219780
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(cyclopentadienyl)nickel , also referred to as nickelocene . This organometallic compound consists of a nickel atom sandwiched between two cyclopentadienyl rings. It is a member of the metallocene family and has the chemical formula Ni(C₅H₅)₂ . Nickelocene is notable for its stability and unique electronic properties, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nickelocene can be synthesized through the reaction of nickel(II) chloride with cyclopentadienyl sodium in an inert atmosphere. The reaction proceeds as follows:
NiCl2+2NaC5H5→Ni(C5H5)2+2NaCl
This reaction typically requires anhydrous conditions and is carried out in a solvent such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of nickelocene involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced purification techniques such as sublimation to obtain high-purity nickelocene.
Análisis De Reacciones Químicas
Types of Reactions
Nickelocene undergoes various types of chemical reactions, including:
Oxidation: Nickelocene can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(I) species.
Substitution: Nickelocene can undergo substitution reactions where one or both cyclopentadienyl rings are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ligands such as phosphines and carbonyls are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) species.
Substitution: Various nickel-ligand complexes depending on the substituent used.
Aplicaciones Científicas De Investigación
Nickelocene has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Nickelocene derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of nickelocene complexes in drug delivery systems.
Mecanismo De Acción
The mechanism by which nickelocene exerts its effects is primarily through its ability to coordinate with various ligands and participate in electron transfer reactions. The nickel atom in nickelocene can undergo oxidation and reduction, facilitating various catalytic processes. The cyclopentadienyl rings provide stability and electronic properties that enhance its reactivity in different chemical environments.
Comparación Con Compuestos Similares
Nickelocene is unique among metallocenes due to its specific electronic configuration and stability. Similar compounds include:
Ferrocene (Fe(C₅H₅)₂): Contains iron instead of nickel and is known for its stability and use in organic synthesis.
Cobaltocene (Co(C₅H₅)₂): Contains cobalt and is less stable than nickelocene but has unique redox properties.
Chromocene (Cr(C₅H₅)₂): Contains chromium and is used in various catalytic applications.
Nickelocene stands out due to its balance of stability and reactivity, making it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C10H10Ni |
|---|---|
Peso molecular |
188.88 g/mol |
InChI |
InChI=1S/2C5H5.Ni/c2*1-2-4-5-3-1;/h2*1-5H; |
Clave InChI |
FOOKRXHSBKEWSE-UHFFFAOYSA-N |
SMILES canónico |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



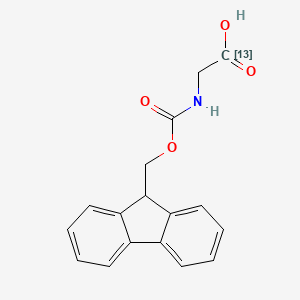
azanium](/img/structure/B12061565.png)
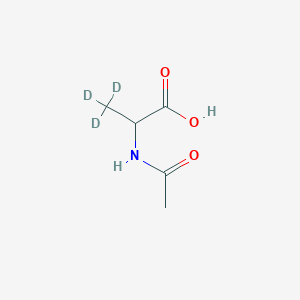
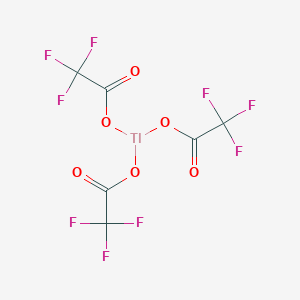



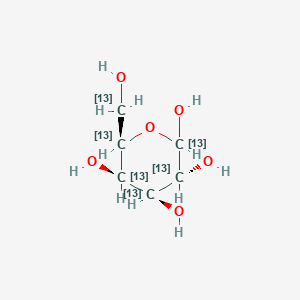
![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)
![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)
